molecular formula C20H37O5P B109563 Palmitoleoyl 3-carbacyclic Phosphatidic Acid CAS No. 910228-13-6

Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Cat. No. B109563
M. Wt: 388.5 g/mol
InChI Key: IAGUMCXYAAGWJD-FPLPWBNLSA-N
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Description

Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) is an intermediately potent inhibitor of autotaxin (ATX) with an IC50 of 620 nM . It can be used for melanoma research . It is a cyclic LPA analog that contains the 16:1 fatty acid, palmitoleate, at the sn-1 position of the glycerol backbone .


Molecular Structure Analysis

Palmitoleoyl 3-carbacyclic Phosphatidic Acid is a cyclic phosphatidic acid (cPA) derivative. cPAs are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate .


Chemical Reactions Analysis

Palmitoleoyl 3-carbacyclic Phosphatidic Acid is an intermediately potent inhibitor of autotaxin (ATX) with an IC50 of 620 nM . Autotaxin is an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis .


Physical And Chemical Properties Analysis

The molecular weight of Palmitoleoyl 3-carbacyclic Phosphatidic Acid is 388.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 16 . The Topological Polar Surface Area is 72.8 Ų .

Scientific Research Applications

  • Autotaxin Inhibition and Cancer Cell Migration : A study by Nozaki et al. (2012) demonstrated that racemic 3-S-cPA, a derivative of cPA with a sulfur atom replacing a phosphate oxygen atom, is a more effective autotaxin (ATX) inhibitor than cPA. This compound showed potential in inhibiting cancer cell migration, among other biological activities (Nozaki et al., 2012).

  • Mitogenic Properties : Koeberle et al. (2012) found that palmitoleate induces cell proliferation and is formed during stimulation with growth factors. This study also observed that palmitoleate is specifically incorporated into palmitoleoyl-phosphatidylinositol during de novo phosphatidylinositol biosynthesis (Koeberle et al., 2012).

  • Enzymatic Reactions and Membrane Charge Changes : Liu et al. (2014) explored the production of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidic acid in supported lipid bilayers, using enzymatic hydrolysis. This study helps in understanding enzymatic reactions involving membrane charge changes (Liu et al., 2014).

  • Gas-phase Transformation of Phosphatidylcholine Cations : Stutzman et al. (2013) demonstrated the transformation of phosphatidylcholine monocations to structurally informative anions through gas-phase ion/ion reactions, providing insights into the structural characterization of phosphatidylcholines (Stutzman et al., 2013).

  • Anti-Inflammatory and Antioxidant Properties : Saturnino et al. (2017) studied N-Palmitoyl-ethanolamine (PEA) derivatives, which have shown anti-inflammatory and antioxidant properties, useful in treating diseases with inflammation and pain components (Saturnino et al., 2017).

  • Osteoarthritis Symptom Relief : Gotoh et al. (2014) found that a chemically stabilized cPA derivative, 2-carba-cPA, significantly reduced pain and swelling in osteoarthritis, suggesting potential therapeutic applications (Gotoh et al., 2014).

  • Phospholipase B Characterization and Application : Matsumoto et al. (2013) purified and characterized a novel phospholipase B from Streptomyces sp. NA684, demonstrating its potential for various applications, including in enzymatic hydrolysis of phosphatidic acid (Matsumoto et al., 2013).

  • Antioxidant and Antimicrobial Structured Phosphatidylcholines : Balakrishna et al. (2017) synthesized novel structured phosphatidylcholines with phenolic acids, demonstrating their antioxidant and antimicrobial activities (Balakrishna et al., 2017).

properties

IUPAC Name

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGUMCXYAAGWJD-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P OH
Number of citations: 0

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